molecular formula C8H9NO2 B1623712 3-Methoxy-benzaldehyde oxime CAS No. 38489-80-4

3-Methoxy-benzaldehyde oxime

Cat. No.: B1623712
CAS No.: 38489-80-4
M. Wt: 151.16 g/mol
InChI Key: VDCBJAPSEUTPTQ-TWGQIWQCSA-N
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Description

3-Methoxy-benzaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a methoxy group attached to the benzene ring and an oxime functional group The compound’s chemical formula is C8H9NO2 It is a derivative of benzaldehyde oxime, where the methoxy group is positioned at the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-benzaldehyde oxime can be synthesized through the condensation reaction of 3-methoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding a mixture of E and Z isomers .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitriles.

    Reduction: Reduction of the oxime group can yield primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as sodium hypochlorite or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or catalytic hydrogenation are common methods.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Benzonitrile derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Methoxy-benzaldehyde oxime has several applications in scientific research:

Comparison with Similar Compounds

    Benzaldehyde oxime: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxy-benzaldehyde oxime: The methoxy group is positioned at the fourth carbon, leading to variations in steric and electronic effects.

    2-Methoxy-benzaldehyde oxime: The methoxy group is positioned at the second carbon, affecting the compound’s reactivity and stability.

Uniqueness: The presence of the methoxy group at the third carbon enhances its solubility and reactivity compared to other isomers .

Properties

CAS No.

38489-80-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

VDCBJAPSEUTPTQ-TWGQIWQCSA-N

SMILES

COC1=CC=CC(=C1)C=NO

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\O

Canonical SMILES

COC1=CC=CC(=C1)C=NO

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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